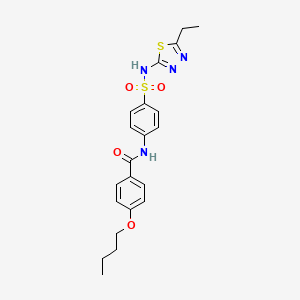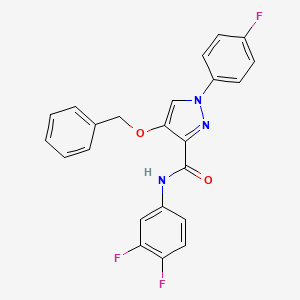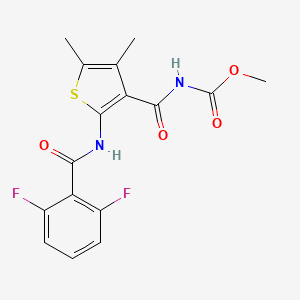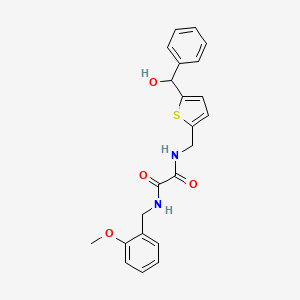![molecular formula C18H24ClN3O2 B2847164 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2361797-01-3](/img/structure/B2847164.png)
4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one is a chemical compound that belongs to the family of piperidine and azetidinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用机制
The exact mechanism of action of 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been suggested that this compound may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has also been shown to exhibit antibacterial activity by disrupting the bacterial cell wall synthesis. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one in lab experiments is its potent antitumor and antibacterial activity. Additionally, this compound has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may affect normal cells in addition to cancer cells. Therefore, further research is needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for the research of 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one. One potential direction is to investigate the efficacy of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound to minimize potential toxicity. Furthermore, it would be interesting to investigate the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
合成方法
The synthesis of 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one involves the reaction of 4-piperidone hydrochloride with 2-chloro-5-(methylamino)benzoic acid in the presence of a base. The resulting intermediate is then treated with 3,3-dimethylazetidin-2-one to obtain the final product. The synthesis of this compound has been reported in various research articles, and it has been found to be a straightforward and efficient process.
科学研究应用
The compound 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines, such as breast, lung, and colon cancer. Additionally, this compound has also shown antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, it has been found to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-[1-[2-chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-18(2)15(21-17(18)24)11-6-8-22(9-7-11)16(23)13-10-12(20-3)4-5-14(13)19/h4-5,10-11,15,20H,6-9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDIAHQDHVABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)NC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)

![4-[(Methylamino)carbonyl]benzoic acid](/img/structure/B2847086.png)


![N,N-Dimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2847091.png)

![benzyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2847094.png)
![N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2847096.png)



![ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2847104.png)